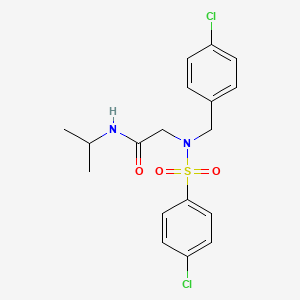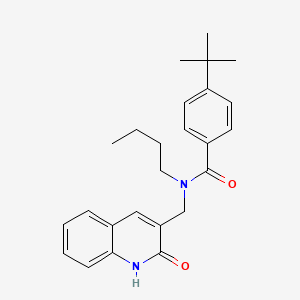
4-(tert-butyl)-N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(tert-butyl)-N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide, also known as TBNQ, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. TBNQ belongs to the class of quinoline-based compounds and has shown promising results in several studies.
作用机制
The mechanism of action of 4-(tert-butyl)-N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide is not fully understood. However, several studies have suggested that this compound exerts its anti-cancer and neuroprotective effects by modulating various signaling pathways. This compound has been found to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in cancer cell survival and inflammation. This compound has also been found to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes. Additionally, this compound has been found to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and physiological effects:
This compound has been found to exhibit several biochemical and physiological effects. This compound has been found to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. This compound has also been found to inhibit cell proliferation by inducing cell cycle arrest at the G1 phase. Additionally, this compound has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the major advantages of 4-(tert-butyl)-N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide is its potent anti-cancer and neuroprotective activity. This compound has been found to be effective against various cancer cell lines and has shown promising results in animal models of neurodegenerative diseases. Another advantage of this compound is its relatively low toxicity, which makes it a suitable candidate for further development.
However, this compound also has some limitations for lab experiments. One of the major limitations is its low solubility in water, which makes it difficult to administer in in vivo studies. Additionally, the mechanism of action of this compound is not fully understood, which makes it challenging to optimize its therapeutic potential.
未来方向
There are several future directions for the research on 4-(tert-butyl)-N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide. One of the potential directions is the development of this compound as a novel anti-cancer agent. Further studies are needed to optimize the therapeutic potential of this compound and determine its efficacy in vivo. Another potential direction is the development of this compound as a neuroprotective agent. Additional studies are needed to determine the mechanism of action of this compound and optimize its therapeutic potential in animal models of neurodegenerative diseases. Additionally, further studies are needed to optimize the formulation of this compound to improve its solubility and bioavailability.
合成方法
The synthesis of 4-(tert-butyl)-N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide involves the reaction of 2-hydroxy-3-formylquinoline and 4-(tert-butyl)benzoyl chloride with n-butylamine in the presence of triethylamine. The reaction takes place under reflux conditions and yields this compound as a yellow solid. The purity of the compound is ensured by recrystallization from ethanol.
科学研究应用
4-(tert-butyl)-N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has shown potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of cancer research. Several studies have shown that this compound exhibits potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in vivo.
Another potential application of this compound is in the field of neurodegenerative diseases. This compound has been found to exhibit neuroprotective activity in several studies. It has been shown to protect neuronal cells from oxidative stress and prevent neuronal cell death. This compound has also been found to improve cognitive function in animal models of Alzheimer's disease.
属性
IUPAC Name |
N-butyl-4-tert-butyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O2/c1-5-6-15-27(24(29)18-11-13-21(14-12-18)25(2,3)4)17-20-16-19-9-7-8-10-22(19)26-23(20)28/h7-14,16H,5-6,15,17H2,1-4H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLMFWVLLFXPHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(4-fluorobenzoyl)-N-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7707148.png)

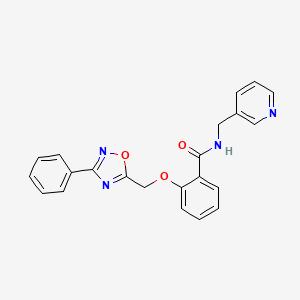




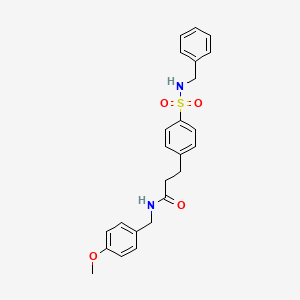

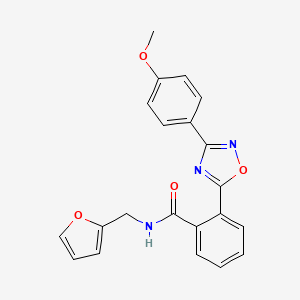

![1-(4-chlorobenzenesulfonyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-3-carboxamide](/img/structure/B7707195.png)
